molecular formula C7H7BrN2O2 B2392107 2-Amino-5-bromo-4-methylnicotinic acid CAS No. 782393-76-4

2-Amino-5-bromo-4-methylnicotinic acid

Cat. No.: B2392107
CAS No.: 782393-76-4
M. Wt: 231.049
InChI Key: GZRCYDGRSVFTHH-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylnicotinic acid typically involves the bromination of 4-methylnicotinic acid followed by amination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing automated reactors and precise temperature control to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-methylnicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-4-methylnicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes. For example, it is known to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its ability to inhibit DHODH sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-5-bromo-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-3-4(8)2-10-6(9)5(3)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCYDGRSVFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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